4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
The compound “4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid” is a chemical substance with the CAS number 193021-78-2 . It has a molecular formula of C19H19ClO4S and a molecular weight of 378.87 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydro-2H-pyran-4-carboxylic acid core, with a phenylthio group attached to the 4-position. This phenylthio group is further substituted with a 4-chlorophenoxy group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Environmental Impact and Toxicity
The compound is structurally related to chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), which are widely used herbicides. Research has explored the epidemiologic and toxicological implications of exposure to these compounds, suggesting potential associations with cancer risks, although findings are not conclusive. The environmental behavior, including sorption to soil and other surfaces, has also been extensively reviewed, providing insights into the environmental fate and potential impact of these compounds (Stackelberg, 2013) (Werner, Garratt, & Pigott, 2012).
Chemistry and Applications in Synthesis
Studies have highlighted the chemical properties and reactivity of structurally similar compounds, focusing on their roles as building blocks in the synthesis of various heterocyclic compounds. The literature emphasizes the significance of these compounds in the synthesis of diverse classes of heterocyclic compounds and dyes, reflecting the broad applicability in chemical synthesis and material science (Gomaa & Ali, 2020).
Thermoelectric and Material Science Applications
Research has been directed towards enhancing the thermoelectric performance of materials structurally related to the compound of interest. The studies investigate treatment methods and performance enhancement techniques, indicating the potential application in the development of efficient organic thermoelectric materials (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Wastewater Treatment
The significance of structurally related compounds in the context of wastewater treatment has been acknowledged, especially in the pesticide industry. Studies explore various treatment options for wastewater containing these compounds, assessing the efficiency of different treatment processes and their practical applicability (Goodwin, Carra, Campo, & Soares, 2018).
Properties
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4S/c20-14-1-3-15(4-2-14)24-16-5-7-17(8-6-16)25-13-19(18(21)22)9-11-23-12-10-19/h1-8H,9-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJBEBMAIWSMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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